![molecular formula C13H18FN5O2S B2838997 2-[(2-Methyltetrazol-5-yl)methyl-(1-phenylethyl)amino]ethanesulfonyl fluoride CAS No. 2411293-82-6](/img/structure/B2838997.png)
2-[(2-Methyltetrazol-5-yl)methyl-(1-phenylethyl)amino]ethanesulfonyl fluoride
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a procedure for the synthesis of 2-(2-methyltetrazol-5-yl)-2,2-dinitroacetonitrile has been developed . The reaction of the silver salt of (2-methyltetrazol-5-yl)dinitromethane with cyanogen bromide led to the formation of 2-(2-methyltetrazol-5-yl)-2,2-dinitroacetonitrile .Molecular Structure Analysis
The molecular structure of this compound includes a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom. The tetrazole ring is substituted with a methyl group at the 2-position.Chemical Reactions Analysis
The nitrile group of the synthesized 2-(2-methyltetrazol-5-yl)-2,2-dinitroacetonitrile was capable of entering into 1,3-dipolar cycloaddition with diazomethane, giving a mixture of isomeric 2-methyl-5-[(N-methyl-1,2,3-triazol-4-yl)(dinitro)methyl]tetrazoles .properties
IUPAC Name |
2-[(2-methyltetrazol-5-yl)methyl-(1-phenylethyl)amino]ethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN5O2S/c1-11(12-6-4-3-5-7-12)19(8-9-22(14,20)21)10-13-15-17-18(2)16-13/h3-7,11H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUQDZYZXUYDEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(CCS(=O)(=O)F)CC2=NN(N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methyltetrazol-5-yl)methyl-(1-phenylethyl)amino]ethanesulfonyl fluoride |
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